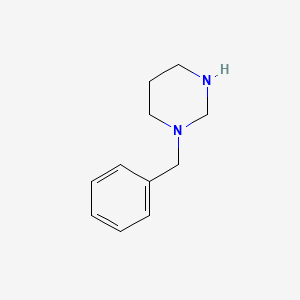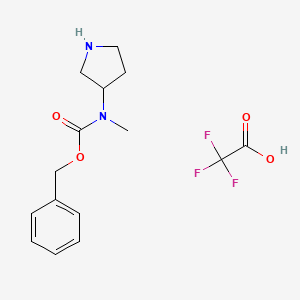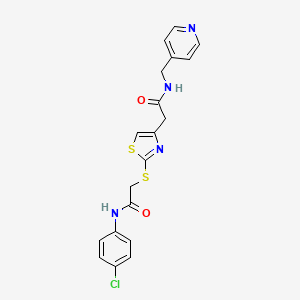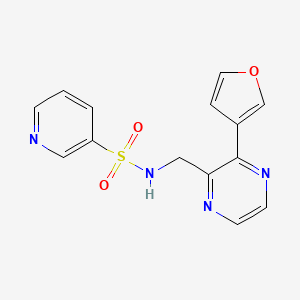
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyrazine ring, and a pyridine ring . These components are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, pyrazine, and pyridine rings. These rings would likely be planar, contributing to the overall flat shape of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and rings. For example, the furan ring is aromatic and relatively stable, but can undergo reactions at the 2- and 5-positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .
Aplicaciones Científicas De Investigación
Occurrence and Exposure
Environmental Occurrence : Sulfonamides, including perfluorinated alkyl sulfonamides (PFASs), have been identified in various environmental matrices such as indoor air, house dust, and outdoor air. These compounds are used in consumer products for surface protection. Studies indicate significant indoor air concentrations of certain PFASs, establishing indoor air as an important source to the outdoor environment (Shoeib et al., 2005).
Human Exposure Assessment : Assessments based on median air and dust concentrations have been conducted to understand the extent of human exposure to these compounds. For certain PFASs, inhalation and dust ingestion are recognized as exposure pathways, with children having a dominant exposure route through dust ingestion (Shoeib et al., 2005).
Biological and Environmental Interactions
Interaction with Cytochrome P4501A2 and SULT1A1 : The interactions of genetic variations in carcinogen metabolism, such as those involving Cytochrome P450 (CYP) 1A2 and sulfotransferase (SULT) 1A1, with external factors like smoking and dietary mutagen intake have been studied. These interactions may modify the risk of diseases such as pancreatic cancer, highlighting the importance of understanding both genetic and environmental factors in disease etiology (Suzuki et al., 2008).
Cross-Reactivity among Sulfonamides : The potential cross-reactivity between different sulfonamide antibiotics and p-amino compounds has been examined. Understanding these interactions is crucial for diagnosing and managing drug-related hypersensitivity reactions (Tornero et al., 2004).
Chemical Properties and Efficacy : The chemical structure and properties of sulfonamides, as demonstrated by compounds like torasemide, have implications for their efficacy and tolerability in clinical settings, including conditions like congestive heart failure. The detailed examination of these properties can inform therapeutic use and drug development (Ferrara et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-22(20,12-2-1-4-15-8-12)18-9-13-14(17-6-5-16-13)11-3-7-21-10-11/h1-8,10,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWZNPAYBUIQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
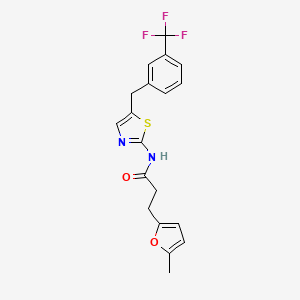
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)
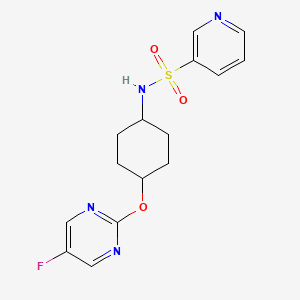
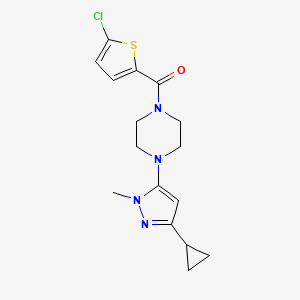
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)
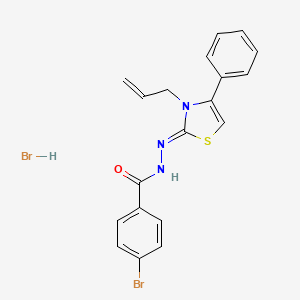
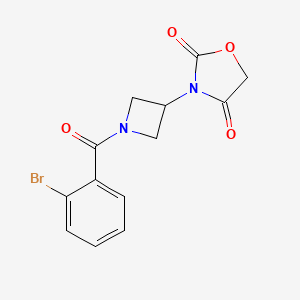

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)

